1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-fluorobenzoyl substituent at the N1 position, a 2-hydroxyethyl group at C4, and methyl groups at C2 and C3. Pyrazolone derivatives are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYZGMYVNZPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)F)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.
Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the pyrazolone core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Addition of the hydroxyethyl group: The final step involves the alkylation of the pyrazolone derivative with an appropriate 2-hydroxyethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 1-(4-fluorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: Due to its structural similarity to known bioactive pyrazolones, it may exhibit anti-inflammatory, analgesic, or antipyretic properties.
Biochemistry: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazolone derivatives.
Industry:
Dye and Pigment Industry: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The fluorobenzoyl group can enhance binding affinity to target proteins, while the hydroxyethyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position significantly influences molecular weight, polarity, and solubility. Key analogs include:
Key Observations :
- The 4-fluorobenzoyl analog (hypothetical) would have a molecular weight of ~278.7 g/mol (assuming C₁₄H₁₅FN₂O₃), intermediate between the chloro analog (294.74 g/mol) and the parent compound (156.18 g/mol).
- Halogen substituents (F, Cl) increase molecular polarity and may influence binding affinity in biological systems due to electronegativity differences .
Analytical and Spectroscopic Data
- LC/MS Profiles :
Biological Activity
1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class. This compound is characterized by its unique structural features, including a pyrazole ring with various substituents that potentially enhance its biological activity. The presence of the 4-fluorobenzoyl and 2-hydroxyethyl groups may influence its pharmacological properties, making it an interesting subject for medicinal chemistry.
The synthesis of this compound typically involves multiple steps, which can vary based on laboratory conditions and desired yields. The general methodology includes:
- Formation of the Pyrazolone Ring : The initial step often involves the reaction of appropriate aldehydes with hydrazine derivatives.
- Substitution Reactions : The introduction of the 4-fluorobenzoyl and 2-hydroxyethyl groups is achieved through electrophilic substitution reactions.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
This compound's chemical reactivity allows for modifications that can enhance its biological activities (see Table 1).
Biological Activities
The biological activities associated with 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one include:
- Antioxidant Activity : Similar pyrazolone derivatives have shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Some studies suggest that pyrazolone compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial Properties : There is evidence that certain pyrazolone derivatives exhibit antibacterial and antifungal activities.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar pyrazolone derivatives. Table 1 summarizes notable compounds and their unique aspects.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide group | COX-2 inhibitor; anti-inflammatory |
| Phenylbutazone | Contains a phenyl group | Anti-inflammatory; analgesic |
| Rimonabant | Contains a cannabinoid structure | Cannabinoid receptor antagonist |
Future Directions
Given the promising biological activities associated with pyrazolone derivatives, further research into 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is warranted. Potential areas for exploration include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biological pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced biological activity.
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